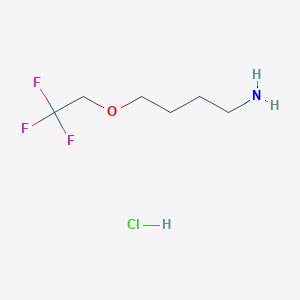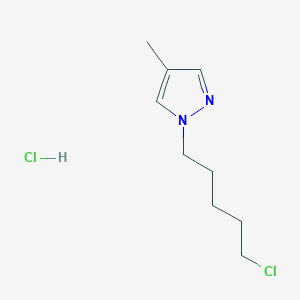
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Studies
- Pyrazole derivatives like 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride are synthesized for various structural studies. For example, 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized, and its structure was determined through spectral and single crystal X-ray diffraction studies. This process is crucial in understanding the molecular structure of such compounds (Prabhudeva et al., 2017).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors. For instance, the use of certain pyrazole compounds significantly reduced the corrosion rate of steel in hydrochloric acid. This demonstrates the potential application of these compounds in protecting metals from corrosion (Herrag et al., 2007).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than conventional drugs, illustrating their potential in medical research and treatment applications (Hafez et al., 2016).
Spectroscopic and Theoretical Studies
- Research on pyrazole derivatives also involves combined experimental and theoretical studies. For example, the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental data with density functional theory calculations, contributing to a deeper understanding of these compounds' properties (Viveka et al., 2016).
Antimicrobial Synthesis
- Pyrazole derivatives are synthesized for their potential antimicrobial activity. For example, the synthesis of pyrano[2,3-c]pyrazoles showed significant antimicrobial activity against certain strains, indicating their application in developing new antimicrobial agents (Parshad et al., 2014).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its handling and disposal.
Future Directions
This involves identifying areas where further research is needed and potential applications of the compound.
properties
IUPAC Name |
1-(5-chloropentyl)-4-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2.ClH/c1-9-7-11-12(8-9)6-4-2-3-5-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBTADGZNLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



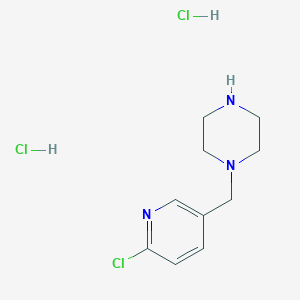
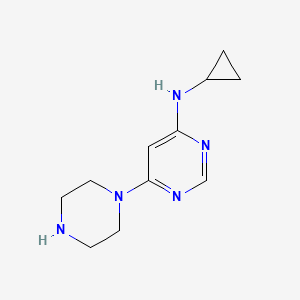
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)

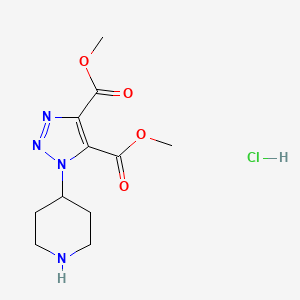
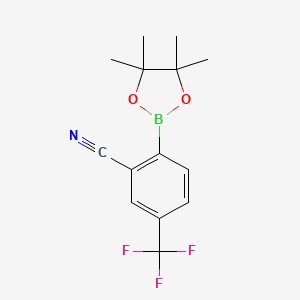



![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)
![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)
![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)
